molecular formula C10H17F3N2O3 B12277498 2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate

2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate

Cat. No.: B12277498
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of an imidazolidinone ring with a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate typically involves the reaction of 2-(tert-Butyl)-3-methylimidazolidin-4-one with trifluoroacetic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The imidazolidinone ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic acid: A simpler compound with similar trifluoroacetate functionality.

    tert-Butyl trifluoroacetate: Another compound with a tert-butyl group and trifluoroacetate functionality.

    2,2,2-Trifluoroethanol: A compound with a trifluoroacetate group but different structural features.

Uniqueness

2-(tert-Butyl)-3-methylimidazolidin-4-one 2,2,2-trifluoroacetate is unique due to the combination of its imidazolidinone ring and trifluoroacetate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKOEMMPVPVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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